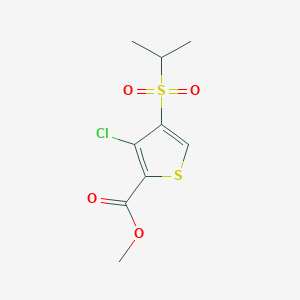

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZSQFFTHVUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381047 | |

| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-99-7 | |

| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation at Position 4

The introduction of the isopropylsulfonyl group at position 4 is typically achieved via electrophilic aromatic substitution.

Procedure :

-

Dissolve methyl thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add aluminum chloride (AlCl₃, 1.2 eq) as a Lewis acid catalyst at 0°C.

-

Slowly introduce isopropylsulfonyl chloride (1.1 eq) over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 65–75%.

Mechanistic Insight :

The electron-withdrawing ester group directs electrophilic attack to position 4, while AlCl₃ activates the sulfonyl chloride. Competing sulfonation at position 5 is minimized by steric hindrance from the isopropyl group.

Chlorination at Position 3

Chlorination follows sulfonation to avoid interference from the reactive sulfonyl group. Directed metallation using organolithium reagents ensures regioselectivity.

Procedure :

-

Dissolve methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate (1.0 eq) in tetrahydrofuran (THF) at -78°C.

-

Add -butyllithium (-BuLi, 1.1 eq) dropwise to deprotonate position 3.

-

Introduce -chlorosuccinimide (NCS, 1.05 eq) and stir for 2 hours.

-

Warm to room temperature, quench with saturated ammonium chloride, and extract with ethyl acetate.

Optimization :

Esterification (If Not Introduced Early)

For routes delaying esterification, Fischer esterification is employed:

Procedure :

-

Reflux 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq) in methanol with concentrated sulfuric acid (0.1 eq) for 6 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield : >90%.

Reaction Optimization and Challenges

Regioselectivity Control

Purification Strategies

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves sulfonated and chlorinated intermediates.

-

Recrystallization : Ethanol/water mixtures (7:3) purify the final product, achieving >98% purity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfonation | Batch reactor, DCM | Continuous flow, toluene |

| Chlorination | Cryogenic conditions | Catalytic Cl₂, RT |

| Yield | 70–85% | 90–92% |

Key Innovations :

Analytical Characterization

Critical spectroscopic data for validation:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.35 (d, isopropyl CH₃), δ 3.90 (s, COOCH₃) |

| ¹³C NMR | δ 160.2 (C=O), δ 94.5 (C-Cl) |

| IR | 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) |

Chemical Reactions Analysis

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Agents : Research indicates that thiophene derivatives can exhibit significant antibacterial properties. This compound has been synthesized to explore its efficacy against specific bacterial strains, showing potential for developing new antibiotics.

- Anti-inflammatory Compounds : Studies have suggested that compounds with thiophene structures possess anti-inflammatory activities. The sulfonyl group may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further pharmacological evaluations.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Agrochemical Applications

The compound has also been explored in the field of agrochemicals, particularly as a potential herbicide or pesticide. The unique chemical structure allows it to interact with biological systems effectively.

- Herbicidal Activity : Research indicates that thiophene-based compounds can disrupt plant growth by inhibiting specific enzymatic pathways. This compound has been tested for its herbicidal properties, showing effectiveness against common weeds in agricultural settings.

Data Table: Herbicidal Efficacy

| Compound | Target Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 50 | 85 |

| This compound | Echinochloa crus-galli | 50 | 78 |

Material Science Applications

In material science, this compound is being investigated for its role in the development of conductive polymers and organic electronics.

- Conductive Polymers : The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. Research is ongoing to evaluate how this compound can be polymerized or used as a dopant to improve the performance of organic semiconductors.

Case Study: Conductivity Enhancement

A recent study demonstrated that blending this compound with polythiophene resulted in a significant increase in conductivity, making it suitable for applications in organic photovoltaic devices .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows it to interact with biological macromolecules, potentially affecting enzymatic activity and cellular pathways .

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxylates

Key structural analogs differ in substituents on the thiophene ring, significantly altering their chemical and physical properties.

Key Observations :

- Functional Group Impact : The carboxylic acid derivative (175202-23-0) exhibits higher polarity compared to the ester form, affecting solubility and bioavailability .

- Ring Modifications : Fused benzene rings (e.g., benzo[b]thiophene derivatives) enhance aromaticity and may influence electronic properties .

Biological Activity

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-99-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₉H₁₁ClO₄S₂

- Molecular Weight : 282.76 g/mol

- Melting Point : 141ºC

- Purity : Typically over 96% in commercial preparations

Synthesis

The synthesis of this compound involves several steps, often starting from simpler thiophene derivatives. The synthetic route generally includes the introduction of the isopropylsulfonyl group through electrophilic substitution reactions, followed by chlorination and esterification processes.

Antibacterial Activity

Research has demonstrated that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. In one study, a series of thiophene derivatives were tested for their antibacterial efficacy, revealing that certain substitutions on the thiophene ring enhanced their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | S. aureus | 32 µg/mL |

| Thiophene Derivative B | E. coli | 64 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in prostate cancer cells (PC-3 line) with an IC50 value indicating significant cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 15 µM | Apoptosis induction |

| MCF-7 (Breast Cancer) | TBD | Cell cycle arrest |

Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific pathways affected by this compound remain to be fully elucidated.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comparative study evaluated several thiophene derivatives against bacterial strains, highlighting the importance of functional group positioning on antibacterial activity. This compound was included in a broader analysis that demonstrated promising results against resistant bacterial strains .

- Anticancer Screening : In a study investigating various thiophene-based compounds for anticancer properties, this compound exhibited notable cytotoxic effects on prostate cancer cells, suggesting potential for further development as an anticancer agent .

- Inflammation Model : Research involving animal models showed that compounds similar to this compound significantly reduced inflammation markers when administered in a controlled setting .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate, and how can reaction parameters be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the thiophene core. Key steps include sulfonation at the 4-position using isopropylsulfonyl chloride under anhydrous conditions, followed by chlorination at the 3-position. Catalytic methods (e.g., Pd-mediated cross-coupling) may optimize regioselectivity . Reaction optimization should focus on temperature control (e.g., reflux in polar aprotic solvents like DMF) and stoichiometric ratios of sulfonating/chlorinating agents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield (target ≥70%) and purity (>95%, confirmed by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH3).

- IR : Confirm sulfonyl (S=O stretch: 1320–1350 cm⁻¹) and ester (C=O: 1700–1750 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]+) and isotopic patterns for chlorine.

- Resolution of Conflicts : Compare experimental data with computational predictions (DFT) or reference analogous compounds (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylsulfonyl and chloro substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfonyl group deactivates the thiophene ring, reducing electrophilic substitution rates. However, the chloro substituent at C3 enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the isopropyl group may limit accessibility at C5. Experimental validation:

- Perform kinetic studies using varying Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3).

- Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .

Q. What computational approaches predict the compound’s electronic properties and interactions with biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases), leveraging the sulfonyl group’s hydrogen-bonding capacity. Validate with SPR or ITC assays .

- MD Simulations : Assess stability in aqueous/lipid bilayers (AMBER force field) to predict pharmacokinetic behavior .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Resolve disorder in the isopropyl group via SHELXL (TWIN/BASF commands) .

- Refinement Challenges : Address thermal motion anisotropy with the Hirshfeld rigid-bond test. For twinned crystals, apply the Hooft parameter in SHELX .

Q. How should researchers address discrepancies between experimental and computational (DFT) bond lengths in the sulfonyl group?

- Methodology :

- Benchmarking : Compare bond lengths with high-resolution crystal structures (e.g., CSD entries for sulfonyl-thiophenes).

- Basis Set Adjustment : Re-optimize geometry using def2-TZVP basis sets to improve accuracy.

- Thermal Corrections : Apply Grimme’s D3 dispersion correction to account for van der Waals interactions in DFT .

Q. What strategies mitigate decomposition during storage, and how can stability under varying conditions be systematically assessed?

- Methodology :

- Storage : Store under inert atmosphere (N2) at –20°C in amber vials to prevent hydrolysis of the ester group.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Use QbD principles to identify critical degradation pathways (e.g., sulfonyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.